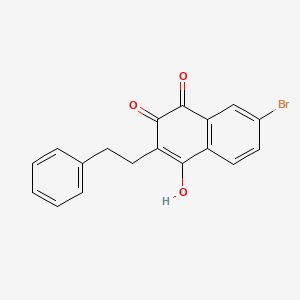
7-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione is an organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a phenethyl group attached to a naphthalene-1,2-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-3-phenethyl-naphthalene-1,2-dione using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to form hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions within biological systems. It may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-phenethyl-naphthalene-1,2-dione: Lacks the bromine atom but shares similar structural features.
7-Bromo-4-hydroxy-naphthalene-1,2-dione: Lacks the phenethyl group but retains the bromine and hydroxyl groups.
Uniqueness: 7-Bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione is unique due to the presence of both the bromine atom and the phenethyl group, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
7475-40-3 |
|---|---|
Formule moléculaire |
C18H13BrO3 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
7-bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C18H13BrO3/c19-12-7-9-13-15(10-12)18(22)17(21)14(16(13)20)8-6-11-4-2-1-3-5-11/h1-5,7,9-10,20H,6,8H2 |
Clé InChI |
INBDLXWDQWKRHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=C(C3=C(C=C(C=C3)Br)C(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


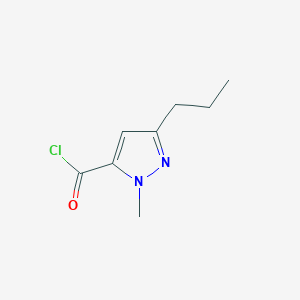
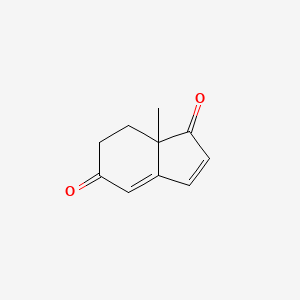

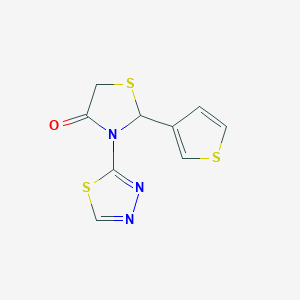
![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)

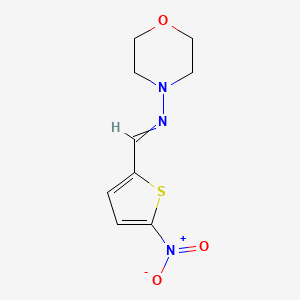
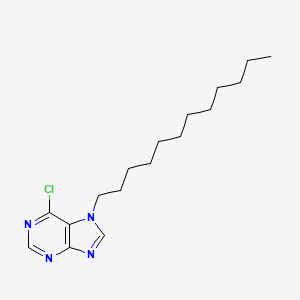
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)

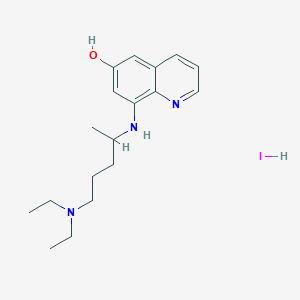

![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)
